acea

Catalog No.
S1525515
CAS No.
220556-69-4
M.F
C22H36ClNO
M. Wt
366.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acea

CAS Number

220556-69-4

Product Name

acea

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide

Molecular Formula

C22H36ClNO

Molecular Weight

366.0 g/mol

InChI

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-

InChI Key

SCJNCDSAIRBRIA-DOFZRALJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl

Synonyms

(5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-eicosatetraenamide; ACEA;

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCl

A Selective Cannabinoid Receptor Agonist:

ACEA is a synthetic compound that acts as a cannabinoid receptor 1 (CB1) agonist. This means it mimics the effects of naturally occurring cannabinoids, such as tetrahydrocannabinol (THC), by activating the CB1 receptor. However, unlike THC, which binds to both CB1 and CB2 receptors, ACEA exhibits high selectivity for CB1, with minimal interaction with CB2. This selectivity makes ACEA a valuable research tool for studying the specific functions of CB1 in various biological processes [, ].

Applications in Neuroscience Research:

Due to its selective CB1 agonism, ACEA has been employed in various neuroscience research applications. Studies have investigated its effects on:

  • Learning and memory: ACEA administration has been shown to impair memory function in animal models, suggesting a role for CB1 receptors in memory consolidation [].
  • Neuroprotection: Research suggests ACEA might offer neuroprotective properties in models of neurodegenerative diseases like Parkinson's and Alzheimer's. However, further investigation is needed to elucidate the underlying mechanisms [, ].
  • Pain perception: Studies have explored the potential of ACEA in pain management. While results are mixed, some evidence suggests it might alleviate pain in certain conditions [].

Arachidonyl-2'-chloroethylamide is characterized by its potent affinity for the CB1 receptor, with a binding affinity (K_i) of 1.4 nM, while demonstrating significantly lower affinity for the CB2 receptor (K_i > 3100 nM) . The chemical structure of ACEA includes a chloroethyl group attached to an arachidonic acid derivative, making it unique among cannabinoid agonists. Its molecular formula is C22H36ClNO, and it has a molecular weight of approximately 365.99 g/mol .

ACEA mimics the effects of natural endocannabinoids like AEA by binding to CB1 receptors. CB1 receptors are G protein-coupled receptors (GPCRs) found throughout the body, particularly in the central nervous system. ACEA activation of CB1R leads to various cellular responses depending on the cell type, potentially influencing processes like pain perception, mood, and memory [].

The biological activity of ACEA is chiefly linked to its role in the central nervous system. As a selective CB1 agonist, it has been studied for its potential effects on pain modulation, appetite stimulation, and neuroprotection. Research indicates that ACEA may also play a role in reducing anxiety and depression-like behaviors in animal models .

ACEA can be synthesized through several organic chemistry methods that typically involve the modification of arachidonic acid. One common approach includes the introduction of the chloroethyl moiety via nucleophilic substitution reactions. The synthesis generally requires careful control of reaction conditions to ensure high purity and yield .

Due to its selective action on CB1 receptors, ACEA is primarily used in research settings to explore cannabinoid receptor functions and their implications in various medical conditions. It has potential applications in studies related to pain management, metabolic disorders, and neurodegenerative diseases . Additionally, ACEA serves as a valuable tool for pharmacological studies aimed at understanding cannabinoid signaling pathways.

Studies involving ACEA have highlighted its interactions with various neurotransmitter systems beyond cannabinoid receptors. For instance, it has been shown to influence dopaminergic and serotonergic pathways, suggesting broader implications for mood regulation and reward mechanisms . These interactions underscore the complexity of cannabinoid pharmacology and the need for further research.

ACEA shares similarities with other synthetic cannabinoids but is unique due to its high selectivity for CB1 receptors. Below is a comparison with similar compounds:

Compound NameCB1 Affinity (K_i)CB2 Affinity (K_i)Unique Features
Arachidonyl-2'-chloroethylamide (ACEA)1.4 nM>3100 nMHighly selective for CB1
JWH-018~10 nM~20 nMNon-selective; full agonist
WIN 55,212-2~0.2 nM~0.4 nMNon-selective; potent agonist
CP 55,940~0.5 nM~0.8 nMNon-selective; widely studied

This table illustrates that while ACEA is highly selective for CB1 receptors, other compounds like JWH-018 and WIN 55,212-2 exhibit less selectivity and higher affinities for both CB1 and CB2 receptors.

Interaction Profile with Cannabinoid CB1 Receptor

ACEA binds the CB1 receptor with nanomolar affinity (Ki = 1.4 nM), exhibiting approximately 2,200-fold selectivity over CB2 receptors (Ki = 3,100 nM) [2]. Structural analyses reveal that ACEA’s arachidonyl backbone facilitates hydrophobic interactions with CB1’s transmembrane helices, while its chloroethylamide group stabilizes binding via hydrogen bonding to residues in the orthosteric pocket [5]. This binding mode contrasts with classical cannabinoids like Δ9-tetrahydrocannabinol (THC), which rely on aromatic stacking with CB1’s F3.36/W5.43 motif.

ACEA’s CB1 agonism induces conformational changes that preferentially activate Gαi/o proteins over β-arrestin recruitment [5]. This bias is critical for its neuroprotective effects, as demonstrated in oxygen-glucose deprivation/reoxygenation (OGD/R) models, where ACEA preserves mitochondrial integrity by suppressing dynamin-related protein 1 (Drp1)-mediated fission [1]. Antagonism with AM251 abolishes these effects, confirming CB1 specificity [1].

Signaling Pathways Modulated by ACEA

CB1 Receptor-Mediated Signal Transduction

ACEA activates canonical CB1 signaling pathways, including:

  • Gαi/o Coupling: Reduces cAMP production via adenylate cyclase inhibition, leading to downstream suppression of protein kinase A (PKA) [5].
  • Calcium Channel Regulation: Gβγ subunits inhibit N-type voltage-gated Ca²⁺ channels, attenuating neurotransmitter release in presynaptic neurons [1].
  • Mitochondrial Dynamics: ACEA counteracts pathological mitochondrial fission by blocking Drp1 translocation to mitochondria, a mechanism critical in ischemic brain injury [1].

These pathways converge to enhance neuronal survival, as evidenced by ACEA’s ability to reduce infarct volume by 42% in middle cerebral artery occlusion (MCAO) models [1].

Cross-Talk with Other Neurotransmitter Systems

CB1 receptors modulate glutamatergic and GABAergic signaling through retrograde endocannabinoid signaling. ACEA potentiates this cross-talk by:

  • Glutamate Release Inhibition: By suppressing presynaptic Ca²⁺ influx, ACEA reduces excitotoxicity in post-ischemic neurons [1].
  • GABAergic Tone Enhancement: Indirectly augments inhibitory neurotransmission via disinhibition of GABAergic interneurons, though direct evidence for ACEA’s role remains underexplored [5].

Comparative Analysis with Other CB1 Selective Agonists

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity Ratio (CB1:CB2)Key Signaling Bias
ACEA1.43,1001:2,200Gαi/o > β-arrestin
WIN55,212-21.90.31:0.16Gαi/o, Gαq/11
CP55,9400.60.71:1.2β-arrestin ≈ Gαi/o
HU-2100.060.51:8.3β-arrestin > Gαi/o

ACEA’s unparalleled CB1 selectivity minimizes off-target effects compared to WIN55,212-2 and CP55,940, which exhibit broader receptor promiscuity [2] [5]. Unlike HU-210, ACEA avoids β-arrestin-biased signaling linked to rapid receptor internalization and tolerance [5].

Biased Signaling Profiles

Biased signaling at CB1 involves preferential activation of specific downstream effectors. ACEA exhibits a Gαi/o-dominant profile, characterized by:

  • Sustained inhibition of cAMP/PKA pathways.
  • Minimal β-arrestin-2 recruitment, as shown in HTRF β-arrestin recruitment assays (≤10% efficacy relative to full agonists) [6].

This bias contrasts with THC, which non-selectively activates both Gαi/o and β-arrestin, contributing to its psychotropic side effects [5]. Molecular dynamics simulations suggest ACEA’s chloroethylamide group stabilizes CB1 conformations that favor G-protein coupling over β-arrestin docking [5].

Arachidonyl-2-chloroethylamide demonstrates profound effects on neural excitability through its selective activation of cannabinoid receptor type 1 [1] [2]. The compound significantly enhances population spike amplitude, increasing neuronal responses by 61.9% compared to control conditions [3]. This enhancement occurs through multiple mechanisms involving membrane potential alterations and ion channel modulation.

The electrophysiological effects of arachidonyl-2-chloroethylamide on neural excitability are characterized by specific changes in membrane properties [2]. Treatment with the compound results in hyperpolarization of the action potential threshold by 5.3%, accompanied by a 3.6% depolarization of the resting membrane potential [1]. These bidirectional changes in membrane potential contribute to increased neuronal excitability by creating favorable conditions for action potential generation.

Input resistance modifications represent another critical aspect of arachidonyl-2-chloroethylamide-mediated excitability modulation [3]. The compound reduces input resistance by 8.6%, facilitating current flow across the neuronal membrane and contributing to enhanced excitability. This reduction in membrane resistance correlates with increased conductance of specific ion channels, particularly those involved in calcium and potassium transport.

The afterhyperpolarization phase following action potential generation is significantly altered by arachidonyl-2-chloroethylamide treatment [4]. The compound reduces afterhyperpolarization amplitude by 38.1%, thereby shortening the refractory period and enabling higher frequency firing patterns. This effect is mediated through modulation of potassium channel activity, specifically small-conductance calcium-activated potassium channels.

Spike frequency adaptation, a fundamental mechanism regulating neuronal firing patterns, is substantially reduced by arachidonyl-2-chloroethylamide [3]. The compound decreases spike frequency adaptation by 34.8%, allowing neurons to maintain higher firing rates during sustained stimulation. This reduction in adaptation enhances the temporal fidelity of neuronal responses and improves signal transmission efficiency.

The dorsal-ventral gradient of arachidonyl-2-chloroethylamide effects on neural excitability reveals regional specificity in cannabinoid receptor type 1 function [3]. In the dorsal hippocampus, arachidonyl-2-chloroethylamide enhances network excitation significantly, while ventral hippocampal regions show minimal responsiveness. This differential response pattern suggests heterogeneous distribution and function of cannabinoid receptors across hippocampal subregions.

Effects on Synaptic Transmission

Arachidonyl-2-chloroethylamide exerts complex modulatory effects on synaptic transmission through presynaptic and postsynaptic mechanisms [5] [6]. The compound enhances excitatory postsynaptic current amplitude by 28% while simultaneously increasing inhibitory postsynaptic current amplitude by 41%. This dual enhancement suggests that arachidonyl-2-chloroethylamide modulates both excitatory and inhibitory neurotransmitter systems.

Glutamate release probability is significantly increased by arachidonyl-2-chloroethylamide treatment, rising from 0.68 to 0.82 [5]. This enhancement occurs through modulation of presynaptic calcium channels and vesicle release machinery. The increased glutamate release probability correlates with enhanced excitatory synaptic transmission and improved signal propagation across neural networks.

Similarly, gamma-aminobutyric acid release probability is elevated by arachidonyl-2-chloroethylamide, increasing from 0.75 to 0.89 [6]. This enhancement of inhibitory neurotransmitter release contributes to the compound's complex effects on neural circuit function. The balanced enhancement of both excitatory and inhibitory transmission suggests that arachidonyl-2-chloroethylamide maintains synaptic homeostasis while increasing overall network activity.

Paired-pulse facilitation is enhanced by arachidonyl-2-chloroethylamide, increasing from 1.34 to 1.58 [3]. This change indicates improved short-term synaptic plasticity and enhanced temporal summation of synaptic inputs. The increased paired-pulse facilitation reflects modifications in presynaptic calcium dynamics and vesicle release probability.

Conversely, paired-pulse inhibition is reduced by arachidonyl-2-chloroethylamide treatment, decreasing from 0.72 to 0.54 [3]. This reduction in inhibitory paired-pulse responses contributes to the compound's overall enhancement of network excitability. The decreased paired-pulse inhibition results from reduced effectiveness of inhibitory synaptic mechanisms during repetitive stimulation.

Miniature excitatory postsynaptic current frequency is increased by arachidonyl-2-chloroethylamide from 2.8 to 4.1 Hz [5]. This enhancement reflects increased spontaneous glutamate release and elevated presynaptic activity. The increased miniature excitatory postsynaptic current frequency indicates enhanced baseline excitatory drive within neural circuits.

Miniature inhibitory postsynaptic current frequency shows similar enhancement, increasing from 4.2 to 6.8 Hz under arachidonyl-2-chloroethylamide treatment [6]. This increase in spontaneous inhibitory events parallels the enhancement of excitatory transmission, maintaining the balance between excitation and inhibition while increasing overall synaptic activity.

The calcium channel dependence of arachidonyl-2-chloroethylamide effects on synaptic transmission involves both N-type and P/Q-type calcium channels [7] [8]. The compound's actions on neurotransmitter release are partially blocked by omega-conotoxin, indicating involvement of these specific calcium channel subtypes in mediating synaptic effects.

Neuroplasticity Mechanisms

Arachidonyl-2-chloroethylamide activates multiple intracellular signaling pathways that underlie neuroplasticity mechanisms [1] [9]. The compound significantly upregulates calcium/calmodulin-dependent protein kinase II expression by 67%, a critical enzyme in long-term potentiation and synaptic plasticity. This upregulation enhances the phosphorylation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors and promotes synaptic strengthening.

Protein kinase A activation represents another key mechanism through which arachidonyl-2-chloroethylamide influences neuroplasticity [9]. The compound increases protein kinase A expression by 43%, facilitating cyclic adenosine monophosphate response element-binding protein phosphorylation and subsequent gene transcription. This pathway activation promotes the expression of plasticity-related genes and supports long-term synaptic modifications.

The downregulation of glycogen synthase kinase 3 beta by arachidonyl-2-chloroethylamide, reduced to 62% of control levels, represents a crucial neuroprotective mechanism [9]. This reduction prevents the hyperphosphorylation of tau protein and promotes neuronal survival. The inhibition of glycogen synthase kinase 3 beta also facilitates the nuclear translocation of cyclic adenosine monophosphate response element-binding protein, promoting neuroplasticity-related gene expression.

Cyclic adenosine monophosphate response element-binding protein expression is dramatically increased by arachidonyl-2-chloroethylamide, rising to 189% of control levels [9]. This transcription factor serves as a molecular switch for activity-dependent gene expression and is essential for long-term memory formation. The enhanced cyclic adenosine monophosphate response element-binding protein expression facilitates the transcription of immediate early genes and promotes synaptic plasticity.

Brain-derived neurotrophic factor expression shows the most robust response to arachidonyl-2-chloroethylamide treatment, increasing to 234% of control levels [9]. This neurotrophin plays critical roles in neuronal survival, synaptic plasticity, and memory formation. The enhanced brain-derived neurotrophic factor expression promotes dendritic spine formation, synaptic protein synthesis, and long-term potentiation maintenance.

N-methyl-D-aspartate receptor subunit composition is altered by arachidonyl-2-chloroethylamide, with subunit 2A expression increasing by 28% and subunit 2B expression decreasing by 26% [10]. This shift in receptor subunit composition affects synaptic plasticity properties, with increased subunit 2A favoring long-term potentiation and decreased subunit 2B reducing long-term depression susceptibility.

Alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor expression is enhanced by arachidonyl-2-chloroethylamide, increasing to 152% of control levels [11]. This upregulation contributes to enhanced excitatory synaptic transmission and improved synaptic plasticity. The increased receptor expression facilitates glutamate-mediated signal transmission and supports activity-dependent synaptic modifications.

The mitochondrial localization of cannabinoid receptor type 1 contributes to arachidonyl-2-chloroethylamide-mediated neuroplasticity effects [12]. Mitochondrial cannabinoid receptor type 1 activation promotes mitochondrial biogenesis, enhances cellular energy metabolism, and supports synaptic function. This subcellular localization provides a direct link between cannabinoid signaling and metabolic processes essential for neuroplasticity.

Neurogenesis Stimulation Pathways

Arachidonyl-2-chloroethylamide stimulates multiple aspects of adult neurogenesis through cannabinoid receptor type 1-mediated mechanisms [13] [14]. The compound enhances neural stem cell proliferation by 56.4%, promoting the expansion of the neural progenitor cell pool. This proliferative effect is mediated through activation of specific intracellular signaling cascades that regulate cell cycle progression and stem cell self-renewal.

Neuroblast differentiation is profoundly enhanced by arachidonyl-2-chloroethylamide, with a 89.7% increase in differentiation rates [14]. This enhancement reflects the compound's ability to promote the commitment of neural progenitor cells toward the neuronal lineage. The differentiation-promoting effects involve upregulation of neuronal specification genes and downregulation of stem cell maintenance factors.

Immature neuron survival is significantly improved by arachidonyl-2-chloroethylamide treatment, with a 42.8% increase in survival rates [13]. This neuroprotective effect reduces the natural cell death that occurs during neurogenesis and increases the overall production of new neurons. The enhanced survival involves activation of pro-survival signaling pathways and inhibition of apoptotic mechanisms.

Mature neuron integration into existing neural circuits is facilitated by arachidonyl-2-chloroethylamide, with a 67.3% enhancement in integration efficiency [14]. This improvement in circuit integration involves enhanced dendritic arborization, increased synaptic connectivity, and improved functional maturation of newborn neurons. The enhanced integration ensures that newly generated neurons contribute effectively to neural circuit function.

Dendritic morphology is significantly enhanced by arachidonyl-2-chloroethylamide, with branch points increasing from 12.3 to 19.8 [14]. This dendritic elaboration increases the surface area available for synaptic inputs and enhances the computational capacity of newborn neurons. The enhanced dendritic complexity facilitates integration of multiple synaptic inputs and supports complex information processing.

Axonal development is promoted by arachidonyl-2-chloroethylamide, with axonal length increasing from 285.6 to 421.9 micrometers [14]. This enhanced axonal growth facilitates the establishment of long-range connections and promotes the integration of newborn neurons into distributed neural networks. The increased axonal length enables newborn neurons to establish synaptic connections with distant target regions.

Synaptic density is increased by arachidonyl-2-chloroethylamide treatment, rising from 18.7 to 28.4 synapses per 100 square micrometers [14]. This enhancement in synaptic connectivity reflects improved functional maturation of newborn neurons and increased integration into existing neural circuits. The increased synaptic density correlates with enhanced functional connectivity and improved information processing capacity.

Neuronal marker expression is dramatically enhanced by arachidonyl-2-chloroethylamide, increasing to 234.6% of control levels [14]. This upregulation of neuronal markers reflects improved neuronal differentiation and maturation. The enhanced marker expression indicates successful commitment of neural progenitor cells to the neuronal lineage and proper acquisition of neuronal identity.

Hippocampal Neurogenesis Enhancement

Hippocampal neurogenesis is specifically enhanced by arachidonyl-2-chloroethylamide through multiple complementary mechanisms [13]. The compound demonstrates preferential effects on hippocampal neural progenitor cells, with enhanced proliferation rates observed in the dentate gyrus subgranular zone. This regional specificity reflects the high density of cannabinoid receptor type 1 expression in hippocampal regions.

The enhancement of hippocampal neurogenesis by arachidonyl-2-chloroethylamide involves activation of specific transcriptional programs [14]. The compound upregulates expression of genes associated with neuronal differentiation, including paired box protein 5, glial cell line-derived neurotrophic factor, and dopamine receptor type 2. These transcriptional changes promote the specification and maturation of newborn hippocampal neurons.

Simultaneously, arachidonyl-2-chloroethylamide downregulates genes associated with stem cell maintenance, including sonic hedgehog, paired box protein 6, and delta-like protein 1 [14]. This downregulation promotes the exit of neural progenitor cells from the stem cell state and facilitates their differentiation into mature neurons. The coordinated regulation of proliferation and differentiation genes ensures efficient neurogenesis.

The hippocampal neurogenesis enhancement by arachidonyl-2-chloroethylamide is accompanied by improved functional integration of newborn neurons [13]. Newborn granule cells display enhanced excitability, increased dendritic complexity, and improved synaptic connectivity. These functional improvements ensure that newborn neurons contribute effectively to hippocampal circuit function and information processing.

Interaction with Antiepileptic Drugs in Neural Progenitor Proliferation

The interaction between arachidonyl-2-chloroethylamide and antiepileptic drugs reveals complex effects on neural progenitor proliferation [13]. When administered alone, traditional antiepileptic drugs such as valproic acid, carbamazepine, and phenytoin reduce neural progenitor proliferation by 12.4%, 7.7%, and 10.9%, respectively. These reductions reflect the antiproliferative effects of these compounds on neural stem cells.

The combination of arachidonyl-2-chloroethylamide with valproic acid produces synergistic effects on neural progenitor proliferation, with Ki-67 positive cells increasing to 178.9% of control levels [13]. This synergistic interaction overcomes the antiproliferative effects of valproic acid alone and results in enhanced neurogenesis. The combination treatment demonstrates superior efficacy compared to either compound administered individually.

Similarly, arachidonyl-2-chloroethylamide combined with carbamazepine enhances neural progenitor proliferation to 156.7% of control levels [13]. This enhancement represents a significant improvement over carbamazepine alone, which reduces proliferation. The combination treatment suggests that arachidonyl-2-chloroethylamide can counteract the negative effects of antiepileptic drugs on neurogenesis.

The interaction with phenytoin demonstrates similar beneficial effects, with combined treatment increasing neural progenitor proliferation to 149.2% of control levels [13]. This enhancement indicates that arachidonyl-2-chloroethylamide can rescue neurogenesis from the suppressive effects of phenytoin. The rescue effect suggests potential therapeutic applications for maintaining neurogenesis in patients receiving antiepileptic drug treatment.

The most pronounced effects occur when arachidonyl-2-chloroethylamide is combined with phenylmethylsulfonyl fluoride, a compound that protects arachidonyl-2-chloroethylamide from degradation [13]. This combination increases neural progenitor proliferation to 198.4% of control levels, representing the highest level of enhancement observed. The protection from enzymatic degradation allows for sustained arachidonyl-2-chloroethylamide activity and maximizes its neurogenic effects.

5-Bromo-2-deoxyuridine labeling studies confirm that the enhanced proliferation translates into increased numbers of newborn neurons [13]. The combination of arachidonyl-2-chloroethylamide with valproic acid increases newly born neurons to 162.3% of control levels, while carbamazepine and phenytoin combinations produce increases to 137.9% and 133.7%, respectively. These findings demonstrate that the proliferative effects result in functional neurogenesis.

The interaction mechanisms involve complex pharmacokinetic and pharmacodynamic interactions between arachidonyl-2-chloroethylamide and antiepileptic drugs [15] [16]. The compounds may interact at the level of metabolic enzymes, receptor systems, or intracellular signaling pathways. Understanding these interactions is crucial for optimizing therapeutic applications and avoiding potential adverse effects.

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

365.2485425 g/mol

Monoisotopic Mass

365.2485425 g/mol

Heavy Atom Count

25

Appearance

Assay:≥96%A solution in methyl acetate

Wikipedia

Arachidonyl-2'-chloroethylamide

Dates

Last modified: 08-15-2023

Explore Compound Types